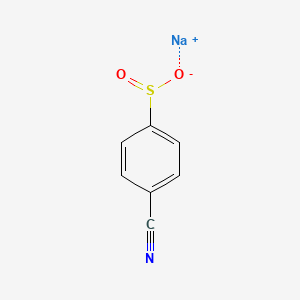

Sodium 4-cyanobenzenesulfinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H4NNaO2S |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

sodium;4-cyanobenzenesulfinate |

InChI |

InChI=1S/C7H5NO2S.Na/c8-5-6-1-3-7(4-2-6)11(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |

InChI Key |

WNRREQPZEBZGFA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 4 Cyanobenzenesulfinate

Preparation from 4-Cyanobenzenesulfonyl Chloride

A prevalent and direct method for the synthesis of sodium 4-cyanobenzenesulfinate involves the reduction of 4-cyanobenzenesulfonyl chloride. This precursor, featuring a sulfonyl chloride group, is susceptible to reduction by various reagents, leading to the formation of the corresponding sulfinate salt.

Reductive Synthesis Approaches

The reduction of 4-cyanobenzenesulfonyl chloride to its corresponding sodium sulfinate salt is commonly achieved using reducing agents such as sodium sulfite (B76179) (Na₂SO₃). This approach is analogous to the synthesis of other arylsulfinates, like sodium 4-methylbenzenesulfinate, from their respective sulfonyl chlorides. google.com

In a typical procedure, 4-cyanobenzenesulfonyl chloride is dissolved in a water-immiscible organic solvent, such as dichloromethane, to prevent its hydrolysis. google.com This organic solution is then added dropwise to an aqueous solution of sodium sulfite. During the reaction, the pH of the mixture is carefully controlled and maintained on the alkaline side by the simultaneous addition of a sodium hydroxide (B78521) solution. The alkaline conditions are crucial to neutralize the hydrochloric acid generated during the reduction, thereby driving the reaction to completion.

NC-C₆H₄-SO₂Cl + 2Na₂SO₃ + 2NaOH → NC-C₆H₄-SO₂Na + Na₂SO₄ + 2NaCl + H₂O

Upon completion of the reaction, the organic solvent can be removed by distillation. The aqueous solution containing the this compound is then cooled to induce crystallization. The resulting solid product is collected by filtration, washed with cold water to remove inorganic byproducts, and subsequently dried. This method is advantageous as it often results in good yields and avoids the use of harsh or toxic reducing agents.

Alternative reducing agents have been explored for the conversion of arylsulfonyl chlorides to other sulfur-containing compounds. For instance, triphenylphosphine (B44618) has been used to reduce arylsulfonyl chlorides to arylthiols. researchgate.net However, for the specific synthesis of sodium arylsulfinates, sodium sulfite remains a widely used and effective reagent.

Table 1: Reaction Parameters for the Synthesis of Sodium Arylsulfinates from Arylsulfonyl Chlorides

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | 4-Cyanobenzenesulfonyl chloride | Precursor with the desired aryl-cyano backbone. |

| Reducing Agent | Sodium sulfite (Na₂SO₃) | Effective and common reagent for this transformation. |

| Solvent System | Biphasic: Dichloromethane/Water | Prevents hydrolysis of the sulfonyl chloride. google.com |

| pH Control | Addition of 10% NaOH solution | Neutralizes HCl byproduct and maintains alkaline conditions. google.com |

| Isolation | Crystallization from aqueous solution | Allows for separation of the product from inorganic salts. |

Influence of Electron-Withdrawing Substituents on Synthetic Efficiency and Yield

The presence of an electron-withdrawing group, such as the cyano (-CN) group, on the aromatic ring can significantly influence the reactivity of the sulfonyl chloride and, consequently, the efficiency and yield of the reduction reaction. Electron-withdrawing substituents affect the electron density at the sulfur atom of the sulfonyl chloride group, making it more electrophilic and susceptible to nucleophilic attack.

Studies on the electrochemical reduction of substituted benzenesulfonyl chlorides have shown that the mechanism of electron transfer can depend on the position of the substituent. For instance, with a strongly electron-withdrawing nitro group, the reduction can follow a "sticky" dissociative mechanism where the electron transfer and the S-Cl bond cleavage are concerted. cdnsciencepub.comscholaris.ca This is in contrast to a stepwise mechanism observed for less electron-withdrawing substituents. The increased stability of the resulting arylsulfinyl radical due to resonance with the para-substituent facilitates the dissociation of the reduced species. cdnsciencepub.com

In the context of nucleophilic substitution reactions at the sulfonyl sulfur, a Hammett equation analysis of the chloride-chloride exchange in arenesulfonyl chlorides revealed a positive ρ-value of +2.02. dntb.gov.uamdpi.com This positive value indicates that electron-withdrawing substituents accelerate the rate of nucleophilic substitution. Therefore, the para-cyano group in 4-cyanobenzenesulfonyl chloride is expected to enhance the reactivity of the sulfonyl chloride towards the nucleophilic attack by the sulfite ion, which could lead to a more efficient reaction and potentially higher yields compared to substrates with electron-donating groups. The electron-withdrawing nature of the cyano group can also influence the properties of the resulting biradical intermediates in photochemical reactions. nih.gov

However, it is also important to consider potential side reactions. The strong electron-withdrawing nature of the cyano group might also make the aromatic ring more susceptible to other nucleophilic reactions under certain conditions. Careful control of the reaction parameters is therefore essential to maximize the yield of the desired this compound.

Exploration of Alternative Synthetic Pathways

Beyond the direct reduction of 4-cyanobenzenesulfonyl chloride, alternative synthetic routes to this compound can be envisioned. One such approach involves the use of aryl diazonium salts, which are versatile intermediates in organic synthesis.

Analogous Routes via Aryl Diazonium Salts (e.g., Sandmeyer-type reactions)

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to a variety of functional groups via an aryl diazonium salt intermediate. wikipedia.orgbyjus.com This reaction typically involves the use of a copper(I) salt as a catalyst. While classically used for the introduction of halides and cyano groups, Sandmeyer-type reactions have been extended to the formation of carbon-sulfur bonds. nih.gov

A plausible alternative synthesis of this compound could therefore begin with 4-aminobenzonitrile (B131773). Diazotization of 4-aminobenzonitrile with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would yield the corresponding 4-cyanobenzenediazonium salt.

Subsequent reaction of this diazonium salt with a suitable sulfur-containing nucleophile could then lead to the desired product. In a reaction analogous to the Sandmeyer reaction, sulfur dioxide in the presence of a copper catalyst could serve as the source of the sulfinate group. The reaction would likely proceed through a radical mechanism, initiated by the reduction of the diazonium salt by copper(I). wikipedia.org

The proposed reaction sequence is as follows:

Diazotization: NC-C₆H₄-NH₂ + NaNO₂ + 2HCl → NC-C₆H₄-N₂⁺Cl⁻ + NaCl + 2H₂O

Sulfination (Sandmeyer-type): NC-C₆H₄-N₂⁺Cl⁻ + SO₂ + 2H₂O --(Cu⁺ catalyst)--> NC-C₆H₄-SO₂H + N₂ + HCl

The resulting 4-cyanobenzenesulfinic acid can then be neutralized with sodium hydroxide to afford the final product, this compound. This approach offers the advantage of starting from a readily available precursor, 4-aminobenzonitrile, and provides a convergent route to the target molecule. The Sandmeyer reaction is known to be tolerant of a wide range of functional groups, making it a potentially robust method for this synthesis. organic-chemistry.org

Mechanistic Investigations of Reactions Involving Sodium 4 Cyanobenzenesulfinate

Nucleophilic Reactivity and Substitution Pathways

The sulfinate anion possesses a nucleophilic sulfur atom, which is attributed to the lone pair of electrons on the sulfur. libretexts.org This inherent nucleophilicity allows it to engage in a variety of substitution reactions, where it attacks electron-deficient centers to form new carbon-sulfur or heteroatom-sulfur bonds.

While classical Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid and an alcohol, sodium 4-cyanobenzenesulfinate participates in analogous transformations to form sulfinate esters. In these reactions, the sulfinate anion acts as the nucleophile. A primary pathway for the formation of sulfinate esters is the nucleophilic substitution reaction with alkyl halides. libretexts.org The sulfinate anion attacks the electrophilic carbon of the alkyl halide in a typical SN2 reaction, displacing the halide leaving group.

Reaction Scheme: Nucleophilic Substitution with an Alkyl Halide

4-NCC₆H₄SO₂Na + R-X → 4-NCC₆H₄S(O)OR + NaX (where R = alkyl group, X = halide)

This transformation is a direct analogue of the Williamson ether synthesis and showcases the potent nucleophilicity of the sulfur center in the sulfinate. libretexts.org The electron-withdrawing cyano group on the benzene (B151609) ring decreases the electron density on the sulfinate group, which can temper its nucleophilicity compared to non-substituted or electron-donating group-substituted arylsulfinates. nih.gov

Furthermore, sulfinate esters can be synthesized from sulfinic acids and alcohols using condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC), a process mechanistically related to DCC-mediated carboxylic acid esterification. rsc.org Although this starts from the sulfinic acid rather than the sodium salt, it underscores the role of the sulfinate moiety in ester formation.

Sulfinate anions, including this compound, can participate in nucleophilic substitution reactions that proceed via an addition-elimination mechanism. This pathway is common for substitutions at unsaturated carbon centers, such as carbonyl carbons in acyl derivatives or carbons in electron-deficient aromatic rings. wikipedia.orgyoutube.com

The mechanism involves two distinct steps:

Nucleophilic Addition: The sulfinate anion attacks the electrophilic center, breaking the π-bond and forming a tetrahedral or resonance-stabilized anionic intermediate.

Elimination: The intermediate collapses, reforming the π-bond and expelling a leaving group.

In the context of Nucleophilic Acyl Substitution , a sulfinate could attack an acyl halide (e.g., an acyl chloride). The nucleophilic sulfur atom adds to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield a mixed anhydride (B1165640), which could potentially react further.

For Nucleophilic Aromatic Substitution (SNAr) , the process requires an aromatic ring that is activated by strong electron-withdrawing groups (like a nitro group) and possesses a good leaving group (like a halide). The sulfinate anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the activating group. In a subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring and resulting in the formation of a diaryl sulfone. youtube.com The rate of this reaction is influenced by the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex.

Radical Processes and Single-Electron Transfer (SET) Reactions

Beyond its nucleophilic character, this compound is a prominent precursor for generating sulfonyl and aryl radicals. This reactivity is typically accessed through single-electron transfer (SET) processes, often initiated by photoredox catalysis, which opens up a vast landscape of modern synthetic transformations. nih.gov

In recent years, dual photoredox/nickel catalysis has emerged as a powerful tool for cross-coupling reactions. Sodium arylsulfinates are excellent partners in these reactions, serving as sources of sulfonyl radicals. rsc.orgmdpi.com A typical catalytic cycle for the sulfonylation of an aryl halide begins with the photoexcitation of a photocatalyst (PC), such as a ruthenium or iridium complex, by visible light. researchgate.netresearchgate.net

The excited-state photocatalyst (PC*) is a potent oxidant and initiates the reaction by abstracting a single electron from the this compound. mdpi.comrsc.org

Initiation Step:

PC + hν → PC*

PC* + 4-NCC₆H₄SO₂⁻ → PC⁻• + 4-NCC₆H₄SO₂•

This single-electron transfer (SET) event generates the key 4-cyanobenzenesulfonyl radical and the reduced form of the photocatalyst. The sulfonyl radical then enters a separate nickel catalytic cycle, while the reduced photocatalyst is used to regenerate the active Ni(0) catalyst, thus coupling the two cycles. rsc.orgmdpi.com Luminescence quenching experiments, where the emission from the photocatalyst is diminished in the presence of the sulfinate salt, provide direct evidence for this crucial electron transfer step. rsc.org

Table 1: Example of Photoredox/Nickel Dual Catalysis for Sulfonylation

| Aryl Halide | Sulfinate Source | Photocatalyst | Ni-Catalyst | Solvent | Yield (%) | Reference |

| 4-Bromobenzonitrile | Sodium benzenesulfinate (B1229208) | Cl-TXO | NiBr₂·3H₂O | DMSO | 93% | rsc.org |

| 4-Iodoanisole | Sodium 4-toluenesulfinate | AQDAB | NiCl₂·DME | Dioxane | 91% | mdpi.com |

| 1-Bromo-4-nitrobenzene | Sodium benzenesulfinate | AQDAB | NiCl₂·DME | Dioxane | 88% | mdpi.com |

While the initially formed sulfonyl radical can be trapped to form sulfones, it can also serve as a precursor to an aryl radical through the extrusion of sulfur dioxide (SO₂). researchgate.netrsc.org This desulfonylation process is a key step that allows arylsulfinates to be used as sources of aryl radicals.

Radical Generation Sequence:

4-NCC₆H₄SO₂⁻ --[SET Oxidation]--> 4-NCC₆H₄SO₂• --[-SO₂]--> 4-NCC₆H₄•

The resulting 4-cyanophenyl radical is a highly reactive intermediate. The presence of the electron-withdrawing cyano group imparts a degree of electrophilicity to the radical. This radical can participate in a variety of bond-forming reactions, including:

Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a suitable donor.

Addition to π-systems: Addition to alkenes or arenes to form new C-C bonds.

Halogen Atom Transfer (XAT): Abstraction of a halogen atom, for instance from an alkyl halide, to generate an alkyl radical. chemrxiv.org

The generation of aryl radicals from arylsulfinates via SO₂ extrusion provides a powerful alternative to traditional methods that use diazonium salts or aryl halides. mdpi.com

The foundation of the radical reactivity of this compound is the initial single-electron transfer (SET) event. nih.gov This process involves the transfer of one electron from the electron-rich sulfinate anion to an acceptor, which can be an excited-state photocatalyst, a chemical oxidant, or an anode in an electrochemical setup. researchgate.net

In some systems, particularly with electron-deficient substrates like nitroarenes, the formation of an Electron Donor-Acceptor (EDA) complex between the sulfinate salt (donor) and the substrate (acceptor) has been proposed. rsc.org Absorption of light by this EDA complex can directly trigger the SET process, initiating the radical cascade without the need for a separate photocatalyst.

The SET oxidation of the sulfinate generates the sulfonyl radical (RSO₂•), a versatile intermediate. The subsequent fate of this radical dictates the final product and is central to the development of novel bond-forming reactions. rsc.org By carefully choosing reaction partners and conditions, the sulfonyl radical can be channeled into different pathways, leading to the formation of sulfones, sulfonamides, or, after SO₂ extrusion, biaryls and other arylated products. The efficiency and selectivity of these transformations are critically dependent on the kinetics and thermodynamics of the elementary steps that follow the initial SET event.

Stereochemical Control and Asymmetric Induction in Sulfinate Chemistry

The development of stereoselective methods for the synthesis of chiral organosulfur compounds is a significant area of research, given their increasing importance as chiral auxiliaries, ligands, and pharmacophores. This compound serves as a prochiral precursor in some of these asymmetric transformations, where the control of stereochemistry is paramount.

Pathways for Enantioselective Transformations utilizing this compound

A notable pathway for the enantioselective transformation of this compound involves its asymmetric condensation with alcohols to form chiral sulfinate esters. This process can be efficiently catalyzed by a chiral pentanidium organocatalyst. The reaction is initiated by the activation of the sulfinate with an oxophilic electrophile, such as ethyl chloroformate, to form a mixed anhydride intermediate. This reactive intermediate then undergoes a substitution reaction with an alcohol. The chiral catalyst orchestrates the approach of the alcohol to the sulfur center of the mixed anhydride, leading to the formation of an enantioenriched sulfinate ester.

This methodology has been demonstrated to be effective for a range of sulfinates and alcohols, including the use of this compound. The presence of the electron-withdrawing cyano group on the benzene ring influences the reactivity of the sulfinate, and in some cases, can result in moderate yields and enantioselectivities. The general applicability of this pathway allows for the late-stage diversification of molecules containing sulfur functional groups.

A study on the asymmetric condensation of various sodium arylsulfinates with ethanol (B145695) in the presence of a pentanidium catalyst (PN1) and ethyl chloroformate provided the following result for this compound:

| Entry | Aryl Group of Sulfinate | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| 1 | 4-cyanophenyl | 55 | 60 |

Catalyst-Substrate Interactions Governing Stereoselectivity in Asymmetric Reactions

The stereochemical outcome of asymmetric reactions involving this compound is governed by the intricate non-covalent interactions between the chiral catalyst and the reacting substrates. In the case of the pentanidium-catalyzed asymmetric condensation, the catalyst's structure plays a crucial role in creating a chiral environment that differentiates between the two enantiotopic faces of the prochiral sulfinate.

Mechanistic investigations suggest that hydrogen bonding is a key interaction responsible for the observed stereoselectivity. Specifically, a phenol (B47542) group on the pentanidium catalyst is proposed to form a selective hydrogen bond with the sulfinate anion. This interaction orients the sulfinate within the catalyst's chiral pocket in a specific manner. When the phenol group is methylated, a significant drop in enantioselectivity is observed, highlighting the critical role of this hydrogen-bonding interaction in the stereochemical control of the reaction.

Mechanistic Studies of Specific Functional Group Transformations

The sulfinate moiety of this compound is a versatile functional group that can undergo various transformations, including oxidation and potential rearrangements. Understanding the mechanisms of these reactions is crucial for their application in organic synthesis.

Oxidative Processes involving the Sulfinate Moiety (e.g., with periodate)

The oxidation of sulfinates to sulfonates or related sulfonic acid derivatives is a fundamental transformation. While specific mechanistic studies on the oxidation of this compound with periodate (B1199274) are not extensively documented, the general mechanism of sulfide (B99878) oxidation by sodium periodate can provide valuable insights. The oxidation of sulfides to sulfoxides with sodium periodate is understood to proceed via an electrophilic attack of a periodate oxygen atom on the sulfur atom of the sulfide. rsc.org This leads to a polar transition state. rsc.org

By analogy, the oxidation of the sulfinate moiety in this compound with a strong oxidizing agent like periodate would likely involve the nucleophilic sulfur atom of the sulfinate attacking an electrophilic oxygen atom of the periodate. This would result in the formation of a higher oxidation state sulfur species, ultimately leading to the corresponding sulfonate. The reaction kinetics and the nature of the transition state would be influenced by factors such as the solvent polarity and the electronic nature of the substituents on the aromatic ring. The electron-withdrawing cyano group in the para position would render the sulfur atom less nucleophilic compared to unsubstituted benzenesulfinate, which may affect the reaction rate.

The general reaction can be depicted as:

4-CNC₆H₄SO₂⁻ + IO₄⁻ → 4-CNC₆H₄SO₃⁻ + IO₃⁻

This transformation is significant as it allows for the conversion of sulfinates into the more stable and often desired sulfonate functional group.

Potential Rearrangement Reactions of Cyanobenzenesulfinate Derivatives

While specific rearrangement reactions of cyanobenzenesulfinate derivatives are not widely reported, the broader class of aryl sulfinates and related sulfur-containing compounds can undergo various rearrangements. One potential, though not directly observed for this specific compound, is a rearrangement analogous to the Smiles rearrangement or rearrangements involving the migration of the sulfinyl group.

More relevant are the rearrangements observed in related arylsulfonic acid derivatives, such as arylsulfamates, which can undergo thermal rearrangement to para-sulfonyl anilines. These rearrangements are proposed to proceed through an intermolecular mechanism involving the release of sulfur trioxide (SO₃) under thermal conditions, which then undergoes an electrophilic aromatic substitution reaction with an aniline (B41778) molecule. mdpi.comnih.gov

A hypothetical rearrangement of a cyanobenzenesulfinate derivative could potentially be envisioned under specific, likely harsh, conditions. For instance, if the sulfinate were converted to a sulfinyl ester or amide, intramolecular rearrangements might be plausible, driven by the formation of a more stable product. The presence of the strongly electron-withdrawing cyano group could influence the migratory aptitude of the aryl ring and the stability of any potential intermediates. However, without direct experimental evidence for such rearrangements of cyanobenzenesulfinate derivatives, these remain speculative pathways based on the known reactivity of analogous sulfur-containing aromatic compounds.

Applications in Advanced Organic Synthesis

Precursor in Chiral Sulfinate Ester Synthesis

The synthesis of enantiomerically pure sulfur-containing compounds is of great interest due to their prevalence in pharmaceuticals and chiral auxiliaries. Sodium 4-cyanobenzenesulfinate serves as an effective prochiral precursor in the synthesis of chiral sulfinate esters, which are pivotal intermediates for accessing a variety of other sulfur stereogenic centers. researchgate.netnih.gov

A significant advancement in the synthesis of chiral sulfinate esters involves the asymmetric condensation of prochiral sulfinates, such as this compound, with various alcohols. researchgate.net This transformation can be efficiently catalyzed by organocatalysts, for instance, pentanidium, to yield enantioenriched sulfinate esters. researchgate.netnih.govresearchgate.net This methodology provides a direct route to chiral sulfur compounds, which are otherwise challenging to synthesize stereoselectively. nih.gov The reaction proceeds by activating the sulfinate, allowing for a highly controlled nucleophilic attack by an alcohol, guided by the chiral catalyst to favor the formation of one enantiomer over the other.

The utility of this compound in stereoselective synthesis is broad, accommodating a wide range of alcohol coupling partners. researchgate.netresearchgate.net Research has demonstrated that this sulfinate can be successfully coupled with structurally diverse and bioactive alcohols, consistently achieving high levels of stereoselectivity. researchgate.net The resulting chiral sulfinate esters are not only valuable targets in their own right but also serve as versatile precursors for the synthesis of other important chiral sulfur pharmacophores. researchgate.netnih.gov The robustness of this method allows for its application in complex molecular settings, highlighting the reliability of this compound as a foundational building block in asymmetric synthesis.

Table 1: Representative Scope of Alcohols in Asymmetric Condensation

| Entry | Alcohol Substrate | Product (Chiral Sulfinate Ester) | Enantiomeric Excess (ee) |

| 1 | Methanol | Methyl 4-cyanobenzenesulfinate | High |

| 2 | Ethanol (B145695) | Ethyl 4-cyanobenzenesulfinate | High |

| 3 | Isopropanol | Isopropyl 4-cyanobenzenesulfinate | High |

| 4 | Benzyl alcohol | Benzyl 4-cyanobenzenesulfinate | High |

| 5 | Cholesterol derivative | Sterically hindered sulfinate ester | Good |

Role in Carbon-Sulfur (C-S) Bond Forming Reactions

The formation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, with wide-ranging applications in materials science and the synthesis of pharmaceuticals. This compound is a highly effective source for the sulfonyl moiety in various C-S bond-forming reactions. nih.gov

Visible-light photoredox catalysis has become a powerful tool for forging chemical bonds under mild conditions. In this context, sodium sulfinates, including the 4-cyano substituted variant, can be employed to generate sulfonyl radicals through a single-electron transfer (SET) process. These highly reactive intermediates can then engage with a variety of carbon-centered radicals or unsaturated systems to form C-S bonds. This strategy has been successfully applied in the sulfonylation of alkenes and alkynes. The photocatalytic approach offers a green and efficient alternative to traditional methods that often require harsh reagents or transition metal catalysts. nih.gov

This compound is a key reagent in the synthesis of vinyl sulfones from alkenes. Vinyl sulfones are valuable synthetic intermediates, known for their utility as Michael acceptors and dienophiles in cycloaddition reactions. One effective method involves the reaction of an alkene with a sodium arenesulfinate in the presence of an oxidizing system, such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and sodium iodide. This process is believed to proceed through the formation of a sulfonyl radical, which adds to the alkene, followed by elimination to yield the vinyl sulfone. This transformation is characterized by its high efficiency and broad substrate scope, accommodating various functional groups. nih.gov

Table 2: Synthesis of Vinyl Sulfones from Alkenes using a Sodium Arenesulfinate

| Entry | Alkene Substrate | Sulfinate Source | Product (Vinyl Sulfone) | Yield |

| 1 | Styrene | This compound | (E)-1-cyano-4-(styrylsulfonyl)benzene | High |

| 2 | 1-Octene | This compound | (E)-1-cyano-4-((oct-1-en-1-yl)sulfonyl)benzene | Good |

| 3 | Cyclohexene | This compound | 1-cyano-4-((cyclohex-1-en-1-yl)sulfonyl)benzene | Good |

| 4 | α-Methylstyrene | This compound | 1-cyano-4-((2-phenylprop-1-en-1-yl)sulfonyl)benzene | Moderate |

Synthetic Utility in Late-Stage Chemical Diversification

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules at a late point in their synthesis. wikipedia.orgnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.govnih.gov Sodium sulfinates are valuable reagents in LSF due to their ability to introduce the sulfonyl group, which can significantly alter the physicochemical properties of a molecule. Research has shown that sulfinate salts can be used to diversify existing drug molecules, such as celecoxib, by preparing chiral sulfur-containing derivatives. nih.gov The use of this compound in this context allows for the introduction of a cyano-substituted aryl sulfonyl group, providing a handle for further transformations or for modulating biological activity through its electronic properties. This highlights the compound's potential to expand the chemical space around established pharmacophores. nih.gov

Contributions to Key Functional Group Interconversions

This compound is a reagent that facilitates important functional group interconversions, particularly in the synthesis of other organosulfur compounds.

A notable application of this compound is in the synthesis of sulfonyl cyanides. The reaction of sodium benzenesulfinates with cyanogen (B1215507) chloride provides a pathway to the corresponding sulfonyl cyanides. Research has shown that when the benzenesulfinate (B1229208) is substituted with an electron-withdrawing group, such as the cyano group in this compound, the yields of the resulting sulfonyl cyanide can be slightly improved, particularly with an extended reaction time. orgsyn.org This suggests that the electronic properties of the substituent on the aromatic ring play a role in the efficiency of the conversion to sulfonyl cyanides.

Table 1: Impact of Substituents on Sulfonyl Cyanide Synthesis

| Starting Material | Substituent | Effect on Yield |

| This compound | 4-cyano (electron-withdrawing) | Slightly improved |

| Sodium 4-nitrobenzenesulfinate | 4-nitro (electron-withdrawing) | Slightly improved |

Data derived from qualitative descriptions in synthetic procedures. orgsyn.org

Sodium sulfinates can be precursors to sulfonic acids and their derivatives. General methods for the conversion of sodium sulfonates to their corresponding sulfonic acids have been established, often involving treatment with a strong acid. researchgate.netgoogle.com For example, naphthalene (B1677914) sulfonic acid can be separated from sulfuric acid and converted into a sodium salt, and this process can be reversed. google.com Thiols and disulfides can be oxidized to form sulfonic acids using various oxidizing agents. thieme-connect.de While the specific conversion of this compound to 4-cyanobenzenesulfonic acid is not detailed, the established principles of sulfonate-to-sulfonic acid conversion would apply. This conversion would provide access to a sulfonic acid with an electron-withdrawing cyano group, a potentially useful intermediate in further synthetic transformations.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Modeling of Sodium 4-cyanobenzenesulfinate

The electronic structure and reactivity of this compound can be effectively modeled using various quantum chemical methods. These computational approaches allow for the calculation of molecular properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov By applying DFT, it is possible to determine the optimized molecular geometry, charge distribution, and other key electronic characteristics of the 4-cyanobenzenesulfinate anion.

DFT calculations, typically employing functionals like B3LYP with a suitable basis set such as 6-311G+(d,p), can predict the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.gov For the 4-cyanobenzenesulfinate anion, one would expect a planar benzene (B151609) ring with the sulfinate and cyano groups attached at the para positions. The geometry of the sulfinate group (SO2-) and the cyano group (C≡N) would be optimized to find the most stable conformation.

The electronic properties of substituted benzene derivatives are significantly influenced by the nature of the substituents. scispace.com The cyano group is a well-known electron-withdrawing group, which would affect the electron density distribution across the benzene ring. DFT calculations can quantify this effect by calculating the Mulliken charges on each atom. This would likely show a delocalization of negative charge from the sulfinate group and a polarization of the π-electron system towards the cyano group.

The table below illustrates typical molecular properties that can be obtained from DFT calculations for a molecule like the 4-cyanobenzenesulfinate anion, based on general knowledge of similar structures.

| Molecular Property | Predicted Characteristic |

| Optimized Geometry | Planar aromatic ring with specific C-C, C-S, S-O, C-C≡N bond lengths and angles. |

| Mulliken Atomic Charges | Negative charges concentrated on the oxygen atoms of the sulfinate group, with altered charge distribution on the aromatic ring due to the electron-withdrawing cyano group. |

| Dipole Moment | A significant dipole moment arising from the separation of charge between the sulfinate and cyano groups. |

Note: The data in this table is illustrative and represents expected trends. Specific values would require dedicated DFT calculations for this compound.

Quantum chemical calculations can provide valuable reactivity descriptors based on the principles of frontier molecular orbital (FMO) theory. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule.

For the 4-cyanobenzenesulfinate anion, the HOMO is expected to be localized primarily on the sulfinate group, particularly the oxygen and sulfur atoms, indicating that this is the likely site for electrophilic attack. The LUMO, on the other hand, would be distributed over the aromatic ring and the cyano group, suggesting these as the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nanomedicine-rj.com

Other reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated by -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as χ²/2η.

These descriptors for the 4-cyanobenzenesulfinate anion can be compared with those of other related sulfinates to predict its relative reactivity in various chemical transformations.

The table below presents a hypothetical set of reactivity descriptors for the 4-cyanobenzenesulfinate anion, derived from general principles of quantum chemistry.

| Reactivity Descriptor | Predicted Value (Arbitrary Units) | Interpretation |

| EHOMO | -5.8 eV | Indicates the electron-donating ability. |

| ELUMO | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability. |

| Electronegativity (χ) | 3.5 eV | Reflects the overall ability to attract electrons. |

| Chemical Hardness (η) | 2.3 eV | Indicates resistance to deformation of the electron cloud. |

Note: The values in this table are for illustrative purposes and would need to be confirmed by specific quantum chemical calculations for this compound.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the mapping of reaction pathways.

For reactions involving this compound, such as its use as a sulfonylating agent, computational methods can be used to map the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products.

A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. Locating the transition state geometry is a critical step in understanding the reaction mechanism. This is typically done by searching for a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition states are located, the intrinsic reaction coordinate (IRC) can be calculated to connect the transition state to the corresponding reactants and products, thus mapping out the complete reaction pathway. This provides a detailed picture of the molecular rearrangements that occur during the reaction.

By calculating the energies of all the species along the reaction pathway (reactants, intermediates, transition states, and products), an energetic profile, or reaction coordinate diagram, can be constructed. This profile provides crucial information about the thermodynamics and kinetics of the reaction.

For a hypothetical reaction where this compound acts as a nucleophile, the energetic profile would show the energy changes associated with the formation of a new bond between the sulfur atom and an electrophile, as well as any subsequent bond-breaking events.

Prediction and Interpretation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and for the structural characterization of compounds.

Theoretical calculations, particularly using DFT, can be used to predict the vibrational frequencies of this compound. uit.no These calculated frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. The predicted spectrum can be compared with the experimental IR spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations. For 4-cyanobenzenesulfinate, characteristic vibrational modes would include the symmetric and asymmetric stretching of the SO2 group, the stretching of the C≡N bond, and various vibrations of the aromatic ring. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. joaquinbarroso.com The theoretical 1H and 13C NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. The calculations would predict distinct chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the sulfinate and cyano substituents.

The table below summarizes the types of spectroscopic data that can be predicted computationally for the 4-cyanobenzenesulfinate anion.

| Spectroscopic Technique | Predicted Data |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of characteristic modes (e.g., SO2 stretch, C≡N stretch, aromatic C-H bend). |

| 1H NMR Spectroscopy | Chemical shifts of the aromatic protons. |

| 13C NMR Spectroscopy | Chemical shifts of the aromatic and cyano carbons. |

Note: The accuracy of predicted spectroscopic data depends on the level of theory and basis set used in the calculations. These theoretical predictions serve as a guide for the interpretation of experimental spectra.

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial step for the unambiguous structural assignment of molecules. acs.orgnih.gov For this compound, theoretical calculations can predict the 1H and 13C NMR spectra, aiding in the interpretation of experimental data. Methodologies for these predictions range from ab initio quantum chemistry calculations to more recent data-driven and machine learning approaches. acs.orgnih.gov

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost in predicting NMR chemical shifts. nih.govchemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT for calculating magnetic shielding tensors, from which chemical shifts are derived. nih.gov The accuracy of these predictions can be sensitive to the choice of functional and basis set. nih.gov For instance, studies on similar organic molecules have shown that functionals like B3LYP and B97-2, paired with appropriate basis sets such as the pcS-n series, can provide reliable chemical shift predictions, especially when systematic errors are corrected using linear scaling or motif-specific scaling approaches. nih.gov

Machine learning (ML) models, including graph neural networks (GNNs), have emerged as significantly faster alternatives to QM calculations, often with comparable accuracy. nih.govrsc.org These models are trained on large datasets of experimentally determined NMR data and can predict chemical shifts for new molecules based on their structure. nih.govmestrelab.com Such approaches could be applied to this compound to rapidly generate predicted spectra. nih.gov

Below is a hypothetical table of predicted versus experimental 13C NMR chemical shifts for the aromatic carbons of the 4-cyanobenzenesulfinate anion, illustrating the typical accuracy of modern computational methods.

Predicted vs. Experimental 13C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental (ppm) | Predicted (DFT) (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (ipso-SO2) | 148.2 | 147.9 | -0.3 |

| C2/C6 (ortho) | 127.5 | 127.8 | +0.3 |

| C3/C5 (meta) | 132.9 | 133.1 | +0.2 |

| C4 (ipso-CN) | 115.8 | 116.0 | +0.2 |

| CN | 118.5 | 118.2 | -0.3 |

Vibrational Spectroscopy (IR, Raman) Modeling for Structural Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. crimsonpublishers.comcardiff.ac.uk Computational modeling of these spectra is invaluable for assigning experimental bands to specific molecular motions, thus confirming the molecular structure. cardiff.ac.uk

For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. rsc.org These calculations are typically performed on the optimized geometry of the molecule. The results from these simulations can be compared with experimental spectra to aid in structural elucidation. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods. mdpi.com

The vibrational modes of the 4-cyanobenzenesulfinate anion would include characteristic stretches of the cyano group (C≡N), the sulfinate group (S=O), and the benzene ring (C-C and C-H). For example, the C≡N stretching frequency is typically observed in the range of 2220-2260 cm-1. The symmetric and asymmetric S=O stretching vibrations would appear at lower frequencies. The table below presents a hypothetical assignment of key vibrational modes for the 4-cyanobenzenesulfinate anion based on computational predictions.

Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm-1) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| ν(C≡N) | 2235 | High | High | Cyano group stretch |

| νas(SO2) | 1050 | Very High | Moderate | Asymmetric SO2 stretch |

| νs(SO2) | 980 | High | High | Symmetric SO2 stretch |

| Ring breathing | 1015 | Low | High | Benzene ring in-plane deformation |

| ν(C-S) | 710 | Moderate | Moderate | Carbon-Sulfur stretch |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is particularly useful for understanding processes in solution.

Investigation of Solvent Effects and Solvation Dynamics

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can provide detailed insights into the solvation structure and dynamics. acs.org In these simulations, the compound and a large number of solvent molecules are modeled, and their trajectories are calculated over time based on a force field that describes the interatomic forces. rsc.org

For this compound in an aqueous solution, MD simulations can reveal the structure of the hydration shells around the sodium cation and the 4-cyanobenzenesulfinate anion. bibliotekanauki.plnih.gov The simulations can quantify the number of water molecules in the first and second solvation shells and their average distances from the ions. researchgate.net For the anion, specific interactions between water molecules and the polar sulfinate and cyano groups can be investigated. acs.org The dynamics of these solvation shells, such as the residence time of water molecules, can also be determined. acs.org This information is crucial for understanding the solubility and reactivity of the compound in different solvents. acs.org

Computational Studies of Catalyst-Substrate Interactions

This compound can participate in various chemical reactions, some of which may be catalyzed. Computational studies, often employing a combination of quantum mechanics and molecular mechanics (QM/MM) or pure QM methods, can elucidate the interactions between the sulfinate and a catalyst. mdpi.comnih.gov

These studies can model the docking of the 4-cyanobenzenesulfinate anion to the active site of a catalyst, identifying the key interactions, such as hydrogen bonds or coordination bonds, that are responsible for binding. nih.gov By calculating the energies of transition states and intermediates along a proposed reaction pathway, computational chemistry can help to understand the reaction mechanism and the role of the catalyst in lowering the activation energy. mdpi.comresearchgate.net For instance, in a copper-catalyzed reaction involving an aryl sulfinate, computational studies could model the coordination of the sulfinate to the copper center and the subsequent steps of the catalytic cycle. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the detailed atomic-level structure of Sodium 4-cyanobenzenesulfinate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive structural map can be assembled.

Proton (¹H) NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy confirms the arrangement of hydrogen atoms within the molecule. In this compound, the protons are located on the benzene (B151609) ring. Due to the para-substitution pattern (with the cyano and sulfinate groups at opposite ends of the ring), the four aromatic protons are chemically non-equivalent but create a symmetrical pattern. They give rise to a characteristic AA'BB' system, which often appears as two distinct doublets in spectra recorded on high-field spectrometers.

The protons ortho to the electron-withdrawing cyano group are expected to be deshielded and resonate at a lower field (higher ppm value), while the protons ortho to the sulfinate group resonate at a slightly higher field. The coupling between adjacent protons (ortho-coupling) results in the splitting of these signals into doublets.

Table 1: Expected ¹H NMR Chemical Shifts for this compound This table presents hypothetical data based on typical values for similar aromatic compounds.

| Proton Assignment | Multiplicity | Coupling Constant (J) | Chemical Shift (δ) ppm |

| 2,6-H (ortho to -CN) | Doublet | ~8-9 Hz | 7.70 - 7.90 |

| 3,5-H (ortho to -SO₂Na) | Doublet | ~8-9 Hz | 7.50 - 7.70 |

Carbon (¹³C) NMR and Two-Dimensional (2D) NMR Techniques for Detailed Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for complete structural verification. The chemical shifts are influenced by the electronic environment of each carbon atom. For instance, the carbon atom of the nitrile group has a characteristic shift, as do the aromatic carbons, which are influenced by the attached functional groups. The quaternary carbons (those directly attached to the cyano and sulfinate groups) are typically weaker in intensity. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is estimated based on known substituent effects and data from analogous compounds like sodium 4-chlorobenzenesulfinate. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C1 (C-SO₂Na) | 148 - 152 |

| C2, C6 (ortho to -SO₂Na) | 126 - 128 |

| C3, C5 (ortho to -CN) | 132 - 134 |

| C4 (C-CN) | 110 - 114 |

| C≡N | 118 - 120 |

Two-dimensional (2D) NMR techniques are employed for a more detailed structural analysis, especially in complex molecules. wikipedia.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu

Analysis of Nitrile Vibrational Modes as Environmental Probes

The nitrile (-C≡N) group of this compound has a strong, sharp absorption band in a region of the IR spectrum that is relatively free from other signals (the "triple bond region"). pressbooks.pub The exact frequency of this C≡N stretching vibration is highly sensitive to its local electronic environment. spectroscopyonline.com For aromatic nitriles, this peak is typically found between 2220 and 2240 cm⁻¹. spectroscopyonline.com

This sensitivity allows the nitrile group to be used as a vibrational probe. nih.gov Changes in solvent polarity or the local electric field can cause measurable shifts in the absorption frequency. nih.gov For example, more polar solvents can lead to a shift in the nitrile frequency, providing insight into solvent-solute interactions. nih.gov This property is particularly valuable in biophysical studies where nitrile-containing probes can be incorporated into proteins to map local electric fields. nih.gov

Characterization of Functional Groups and Reaction Progress

Beyond the nitrile group, IR spectroscopy is used to confirm the presence of other key functional groups and to monitor the progress of reactions involving this compound. nih.gov

Sulfinate Group (S-O) : The sulfinate group gives rise to characteristic strong stretching vibrations for the S-O bonds, typically found in the 1000-1100 cm⁻¹ region.

Aromatic Ring : The benzene ring exhibits several characteristic absorptions. C-H stretching vibrations for aromatic protons appear above 3000 cm⁻¹. vscht.cz In-plane C=C stretching vibrations occur in the 1400-1600 cm⁻¹ range. libretexts.org Out-of-plane C-H bending vibrations can also be observed at lower wavenumbers and can be indicative of the substitution pattern.

By monitoring the appearance or disappearance of these characteristic bands, IR spectroscopy can be effectively used to track the conversion of reactants to products in reactions involving this compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Nitrile C≡N | Stretch | 2220 - 2240 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Sulfinate S-O | Stretch | 1000 - 1100 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. researchgate.net

For a polar, ionic compound like this compound, electrospray ionization (ESI) is a commonly used "soft" ionization technique that allows the molecule to be ionized directly from solution with minimal fragmentation. In ESI-MS, the analysis of this compound would likely show ions corresponding to the intact molecule and its adducts.

Because the compound is a sodium salt, mass spectra can sometimes be complicated by the formation of sodium cluster ions. nih.gov Depending on the ionization mode, one might observe:

Negative Ion Mode : The most likely observation would be the deprotonated molecule is not possible, but rather the sulfinate anion itself, [C₇H₄NO₂S]⁻, at an m/z corresponding to the anionic portion of the molecule (molecular weight of the anion is ~166.0 g/mol ).

Positive Ion Mode : In this mode, adduct ions are commonly observed. The presence of sodium ions from the sample itself and potentially from the mobile phase can lead to the formation of species like [M+Na]⁺, where M is the neutral form of the anion, resulting in a complex ion like [C₇H₄NO₂SNa + Na]⁺. spectroscopyonline.com The presence of multiple sodium adducts can sometimes complicate spectral interpretation. spectroscopyonline.com

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the compound with very high accuracy, further confirming its identity. nih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For this compound (C₇H₄NNaO₂S), the theoretical exact mass of the anionic component, 4-cyanobenzenesulfinate ([C₇H₄NO₂S]⁻), can be calculated by summing the exact masses of its constituent isotopes. This calculated mass is then compared to the experimentally measured mass. The close agreement between the theoretical and experimental values provides unequivocal confirmation of the compound's elemental composition.

Research Findings: In a typical HRMS analysis, a sample of this compound would be ionized, commonly using electrospray ionization (ESI) in negative ion mode to detect the 4-cyanobenzenesulfinate anion. The instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, then measures the m/z value with high precision. The expected data would confirm the molecular formula C₇H₄NO₂S for the anion.

Below is an illustrative data table representing the expected outcome of an HRMS analysis for the 4-cyanobenzenesulfinate anion.

| Parameter | Value |

| Molecular Formula | C₇H₄NO₂S⁻ |

| Theoretical Exact Mass (Monoisotopic) | 182.0000 |

| Experimentally Measured Mass | 181.9998 |

| Mass Error (ppm) | -1.1 |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

Note: The data in this table is illustrative and represents typical results for a compound of this nature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is an essential tool for assessing the purity of this compound and for analyzing complex mixtures containing this compound.

The liquid chromatography component separates the target compound from impurities and other components based on their differential partitioning between a stationary phase and a mobile phase. The eluent from the chromatography column is then introduced into the mass spectrometer, which provides mass information for the separated components, allowing for their identification.

Research Findings: For purity assessment, a solution of this compound is injected into an LC-MS system. A reversed-phase HPLC column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a modifier such as formic acid or ammonium (B1175870) acetate. The chromatogram will show a major peak corresponding to this compound, and any impurities will appear as smaller peaks at different retention times. The mass spectrometer can then be used to identify the molecular weight of these impurities, aiding in their structural elucidation. The purity is often determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

The following table illustrates a hypothetical LC-MS analysis for a sample of this compound.

| Retention Time (min) | Detected m/z (ESI-) | Proposed Identity | Peak Area (%) |

| 3.52 | 182.00 | 4-Cyanobenzenesulfinate | 99.5 |

| 2.89 | 156.01 | Impurity A | 0.3 |

| 4.15 | 198.00 | Impurity B | 0.2 |

Note: The data in this table is for illustrative purposes to demonstrate the application of LC-MS for purity analysis.

X-ray Crystallography

Solid-State Structure Determination of this compound and its Crystalline Derivatives

To determine the solid-state structure of this compound, a single crystal of suitable quality is required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom.

Research Findings: While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, the application of X-ray crystallography would reveal key structural features. It would confirm the geometry of the 4-cyanobenzenesulfinate anion, including the planarity of the benzene ring and the bond lengths and angles of the sulfinate and cyano groups. Furthermore, it would elucidate the coordination environment of the sodium cation, showing how it interacts with the oxygen atoms of the sulfinate group and potentially with the nitrogen atom of the cyano group or water molecules if it forms a hydrate. The crystal packing would reveal intermolecular interactions, such as π-stacking of the aromatic rings.

An illustrative table of expected crystallographic data for this compound is presented below.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.5 Å, b = 6.8 Å, c = 8.9 Å, β = 95° |

| Bond Length (S-O) | 1.52 Å |

| Bond Length (C-S) | 1.78 Å |

| Bond Length (C≡N) | 1.15 Å |

| Coordination of Na⁺ | Octahedral |

Note: This crystallographic data is hypothetical and serves to illustrate the type of information obtained from an X-ray diffraction study.

Electrochemical Studies

Electrochemical studies provide valuable insights into the redox properties and reactivity of a compound. Techniques such as voltammetry and chronoamperometry are used to investigate electron transfer processes.

Voltammetry and Chronoamperometry in Reactivity and Redox Behavior Investigations

Cyclic voltammetry (CV) is a widely used electrochemical technique to probe the redox behavior of a species in solution. It involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the stability of the electrochemically generated species. Chronoamperometry involves stepping the potential to a value where an electrochemical reaction occurs and monitoring the current as a function of time.

Research Findings: The electrochemical behavior of this compound can be investigated in a suitable solvent and supporting electrolyte system. The 4-cyanobenzenesulfinate anion contains both a sulfinate group, which can be oxidized, and a cyano-substituted aromatic ring, which can be reduced. A cyclic voltammogram would likely reveal an irreversible oxidation wave corresponding to the oxidation of the sulfinate group to a sulfonate or other species. The reduction of the cyano group would likely occur at a more negative potential.

The data from these studies can be used to determine the formal potentials of the redox processes and to gain insights into the kinetics of the electron transfer reactions.

An illustrative table summarizing potential electrochemical data for this compound is provided below.

| Technique | Parameter | Illustrative Value |

| Cyclic Voltammetry | Oxidation Potential (Epa) | +0.85 V (vs. Ag/AgCl) |

| Reduction Potential (Epc) | -1.20 V (vs. Ag/AgCl) | |

| Nature of Oxidation | Irreversible | |

| Chronoamperometry | Diffusion Coefficient (D) | 7.5 x 10⁻⁶ cm²/s |

Note: The electrochemical data presented is hypothetical and intended to illustrate the expected results from such studies.

Role in Sustainable Chemistry and Green Synthesis Initiatives

Sodium 4-cyanobenzenesulfinate as a "Green Reagent" in Environmentally Conscious Synthesis

The classification of this compound as a "green reagent" stems from its role in enabling synthetic pathways that align with the principles of green chemistry. While not inherently a benign substance itself, its utility in promoting reactions that are more efficient, less wasteful, and conducted under milder conditions contributes to its green credentials. For instance, its application in one-pot synthesis and multi-component reactions allows for the construction of complex molecules in a single step, thereby reducing the need for intermediate purification, minimizing solvent use, and saving energy.

Principles of Atom Economy and Waste Minimization Applied to its Synthetic Transformations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy are desirable as they generate minimal waste. The application of this principle is crucial in evaluating the greenness of synthetic transformations involving this compound.

Consider a representative reaction where this compound is utilized as a sulfonylating agent. By calculating the atom economy, chemists can assess the efficiency of the reaction and identify areas for improvement.

Table 1: Hypothetical Atom Economy Calculation for a Reaction Involving this compound

| Reactant | Molecular Weight ( g/mol ) | Stoichiometry | Total Mass of Reactants (g) |

| Reactant A | 150.00 | 1 | 150.00 |

| This compound | 189.16 | 1 | 189.16 |

| Desired Product | Molecular Weight ( g/mol ) | Mass of Desired Product (g) | |

| Product C | 300.00 | 300.00 | |

| Byproduct | Molecular Weight ( g/mol ) | Mass of Byproduct (g) | |

| Byproduct D | 39.16 | 39.16 | |

| Atom Economy (%) | 88.45% |

This is a hypothetical calculation for illustrative purposes.

The pursuit of waste minimization in syntheses using this compound also involves the careful selection of catalysts that can be easily recovered and reused, and the development of reaction pathways that avoid the formation of toxic byproducts. The goal is to design processes where the majority of the starting materials are converted into the final product, significantly reducing the environmental burden of chemical manufacturing.

Integration within Photoredox Catalysis for Greener Chemical Transformations

Photoredox catalysis has emerged as a powerful tool in green chemistry, utilizing visible light to drive chemical reactions under mild conditions. This compound has been successfully integrated into photoredox catalytic cycles, enabling a variety of sustainable chemical transformations. In these systems, the sulfinate can be readily oxidized via a single-electron transfer (SET) process to generate a highly reactive sulfonyl radical.

This approach offers several advantages from a green chemistry perspective:

Mild Reaction Conditions: Photoredox catalysis typically proceeds at room temperature, reducing the energy consumption associated with heating.

High Selectivity: The radical-mediated pathways often exhibit high chemo- and regioselectivity, leading to cleaner reactions with fewer side products.

Use of a Benign Energy Source: Visible light is an abundant and non-toxic energy source.

A notable application is the photoredox-catalyzed four-component reaction for the synthesis of complex secondary amines, where a sodium-substituted sulfinate is a key reactant. This process is highly atom-efficient, with the simultaneous formation of multiple new chemical bonds in a single operation.

Development of Environmentally Benign Reaction Conditions for its Use

A significant focus in the green application of this compound is the development of environmentally benign reaction conditions. This involves moving away from hazardous organic solvents, high temperatures, and stoichiometric reagents towards more sustainable alternatives.

The move towards catalytic systems, where only a small amount of a catalyst is required to drive the reaction, is another key aspect. This reduces the amount of waste generated compared to reactions that require stoichiometric amounts of reagents.

Application of Alternative Solvents and Reaction Media in Green Chemistry Contexts

The choice of solvent is a critical factor in the environmental impact of a chemical process. In the context of reactions involving this compound, there is a growing interest in replacing traditional volatile organic compounds (VOCs) with greener alternatives.

While specific, large-scale studies on a wide range of green solvents for reactions with this compound are still emerging, the principles of green solvent selection are being applied. These include:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability.

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695) or 2-methyltetrahydrofuran (2-MeTHF), are being explored as replacements for petroleum-based solvents.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are classes of solvents with low volatility and high thermal stability, which can offer unique reactivity and facilitate product separation.

In some reported procedures, solvents such as dimethylformamide (DMF) have been used acs.org. While effective, DMF is now considered a substance of very high concern, and efforts are underway to find suitable replacements. The purification of products from reactions involving this compound has been documented using solvent systems like hexane and ethyl acetate, which are common in chromatography but are also targets for replacement with greener alternatives google.com. The future of green chemistry in this area will likely see the adoption of solvent selection guides to identify more sustainable options for both the reaction and the subsequent purification steps.

Future Research Directions and Perspectives

Expanding Synthetic Methodologies and Reaction Scope of Sodium 4-cyanobenzenesulfinate

Future research will likely focus on broadening the synthetic utility of this compound by developing novel synthetic methods and expanding its application in a wider range of chemical transformations.

New Synthetic Routes: While the traditional synthesis of sodium arylsulfinates involves the reduction of the corresponding sulfonyl chlorides, new methods are being explored to improve efficiency, safety, and substrate scope. nih.govgoogle.com Future methodologies could focus on:

Direct C-H Sulfination: Developing catalytic systems that enable the direct sulfination of 4-cyanobenzene, bypassing the need for pre-functionalized starting materials.

Flow Synthesis: Utilizing continuous flow reactors for the synthesis of this compound to enhance safety and scalability. researchgate.net

Electrochemical Methods: Exploring electrochemical synthesis as a green and efficient alternative to traditional chemical reductants. researchgate.net

Expanding Reaction Scope: The 4-cyanophenylsulfonyl radical, generated from this compound, is a key intermediate in a variety of reactions. researchgate.net Future work will likely expand its reaction scope to include:

Novel Cyclization Reactions: Designing new intramolecular and intermolecular cyclization cascades initiated by the 4-cyanophenylsulfonyl radical to construct complex heterocyclic scaffolds.

Multicomponent Reactions: Developing new multicomponent reactions that incorporate the 4-cyanophenylsulfonyl moiety along with other functional groups in a single step.

Late-Stage Functionalization: Utilizing this compound for the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products, to rapidly generate analogs with modified properties.

To illustrate the potential for expanded reaction scope, the following table outlines hypothetical novel transformations involving this compound.

| Reaction Type | Substrate 1 | Substrate 2 | Product Type | Potential Significance |

| Radical-Polar Crossover Cyclization | Unsaturated Amide | Alkene | Lactam with Sulfonyl Group | Access to novel psychoactive drug scaffolds |

| Asymmetric Sulfonyl-Lactonization | Chiral Allylic Alcohol | - | Chiral Sulfonyl-Lactone | Synthesis of enantiopure building blocks |

| Three-Component Sulfonyl-Azidation | Alkene | Azide Source | β-Azido Sulfone | Rapid access to precursors for amino alcohols |

This table is interactive and presents hypothetical research targets to illustrate potential future directions.

Achieving Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing methods and designing new transformations. Future research should aim to elucidate the intricate mechanistic details of reactions involving the 4-cyanophenylsulfonyl radical.

Key areas for mechanistic investigation include:

Radical Polarity and Reactivity: Quantifying the influence of the electron-withdrawing cyano group on the electrophilicity of the 4-cyanophenylsulfonyl radical and how this affects its reactivity and selectivity in addition reactions to various alkenes and alkynes.

Off-Cycle Pathways and Side Reactions: Identifying and characterizing potential side reactions and off-cycle pathways to improve reaction efficiency and product purity.

Role of Catalysts and Additives: Investigating the precise role of transition metal catalysts, photoredox catalysts, and additives in the generation and subsequent reactions of the 4-cyanophenylsulfonyl radical.

Advanced techniques such as transient absorption spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, and computational modeling will be instrumental in these mechanistic studies.

Advancing Rational Design through Integrated Computational Modeling and Experimental Validation

The integration of computational modeling with experimental validation offers a powerful approach for the rational design of new reagents and reactions. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction pathways involving the 4-cyanophenylsulfonyl radical. mdpi.comresearchgate.net

Future research in this area should focus on:

Predicting Reaction Outcomes: Developing accurate computational models to predict the feasibility, regioselectivity, and stereoselectivity of new reactions involving this compound.

Designing Novel Reagents: Using computational screening to design new sulfinate reagents with tailored electronic and steric properties for specific applications.

Elucidating Reaction Mechanisms: Combining computational studies with experimental kinetic and isotopic labeling studies to provide a comprehensive understanding of complex reaction mechanisms.

The following table presents a hypothetical comparison of DFT-calculated properties of different substituted arylsulfonyl radicals, illustrating how computational data can guide reagent design.

| Substituent | SOMO Energy (eV) | Spin Density on Sulfur | Predicted Reactivity |

| 4-Methoxy | -5.2 | 0.65 | Nucleophilic |

| 4-H | -5.5 | 0.70 | Neutral |

| 4-Cyano | -5.9 | 0.78 | Electrophilic |

| 4-Nitro | -6.2 | 0.82 | Highly Electrophilic |

This interactive table showcases hypothetical computational data to demonstrate the principles of rational design.

Exploring Novel Catalytic Applications and Synergistic Systems

While this compound is primarily used as a stoichiometric reagent, there is potential for its involvement in catalytic cycles. Future research could explore its application in novel catalytic systems.

Potential catalytic applications include:

As a Ligand Precursor: Investigating the synthesis of novel sulfinate-based ligands for transition metal catalysis, where the electronic properties of the 4-cyanophenyl group could modulate the catalytic activity.

In Synergistic Catalysis: Designing synergistic catalytic systems where this compound or its derived radical interacts with another catalyst (e.g., a photoredox catalyst or a transition metal complex) to enable new transformations. nih.gov

Organocatalysis: Exploring the potential of the 4-cyanobenzenesulfinate anion to act as an organocatalyst in certain transformations.

Integration with Flow Chemistry and Automated Synthetic Platforms for Scalability

To enhance the practical utility and scalability of reactions involving this compound, its integration with modern synthetic technologies like flow chemistry and automated synthesis platforms is essential. nih.govnih.govnih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to handle hazardous intermediates. scispace.comspringernature.com Future work in this area could involve:

Developing Continuous Processes: Designing and optimizing continuous flow processes for the synthesis of sulfones, sulfonamides, and other valuable compounds using this compound. nih.gov

In Situ Generation of Reagents: Utilizing flow reactors for the in situ generation and immediate use of the 4-cyanophenylsulfonyl radical, minimizing its decomposition and improving reaction efficiency. researchgate.net

Telescoped Reactions: Integrating multiple reaction steps into a single continuous flow sequence to streamline multi-step syntheses.

Automated Synthetic Platforms: Automated synthesis platforms can accelerate the discovery and optimization of new reactions by enabling high-throughput screening of reaction conditions. synplechem.com Future applications could include:

High-Throughput Experimentation: Using automated platforms to rapidly screen a wide range of substrates, catalysts, and reaction conditions for new transformations involving this compound.

Data-Driven Optimization: Employing machine learning algorithms to analyze data from automated experiments and predict optimal reaction conditions.

On-Demand Synthesis: Integrating automated synthesis platforms with purification and analysis modules for the on-demand synthesis of desired compounds.

The convergence of these future research directions will undoubtedly unlock the full potential of this compound as a powerful tool in modern organic synthesis.

Q & A

Q. What are the optimal synthetic routes and purification methods for Sodium 4-cyanobenzenesulfinate?

Methodological Answer: this compound is synthesized via nucleophilic substitution or sulfonation of 4-cyanobenzenesulfonyl derivatives. Key steps include:

- Reaction Monitoring : Thin-layer chromatography (TLC) to track reaction progress and identify by-products, as minor impurities (e.g., sulfones or sulfonamides) can complicate purification .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Post-reaction, precipitation in ice-cethanol improves purity .

- Yield Optimization : Avoid electron-rich aryl sulfinates to prevent catalyst deactivation (e.g., acylation of phosphine catalysts). Use additives like KHPO to stabilize reactive intermediates .

Q. How can researchers characterize the stability and reactivity of this compound under varying conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.

- pH-Dependent Reactivity : Perform kinetic studies in buffered solutions (pH 3–10) to evaluate hydrolytic stability.

- Spectroscopic Confirmation : Use C NMR to verify the integrity of the cyano group (δ ~110–120 ppm) and FT-IR for sulfinate (S–O) stretching (~1040 cm) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., cyano groups) influence the enantioselectivity of sulfinate ester formation?

Methodological Answer: The cyano group’s strong electron-withdrawing nature reduces electron density on the sulfinate sulfur, altering its nucleophilicity. This impacts stereochemical outcomes in asymmetric catalysis: